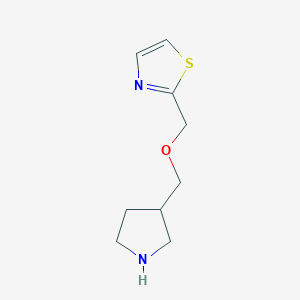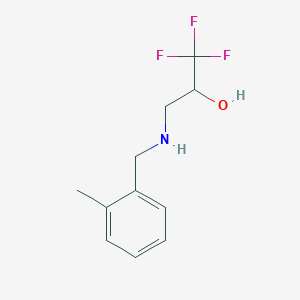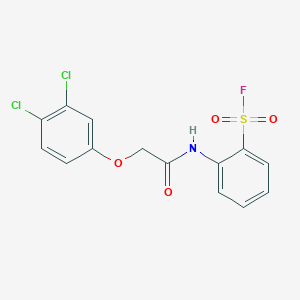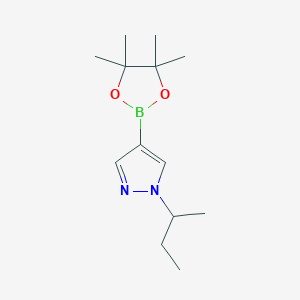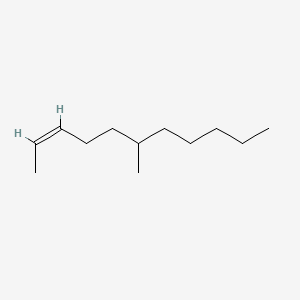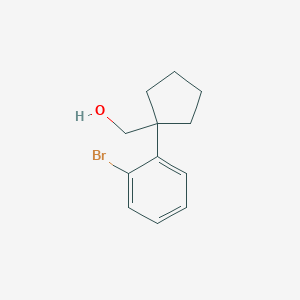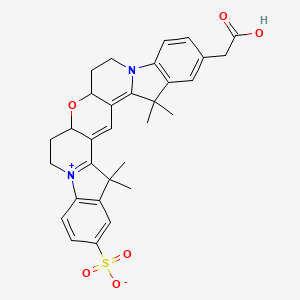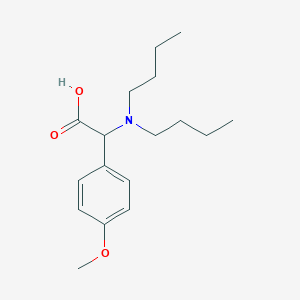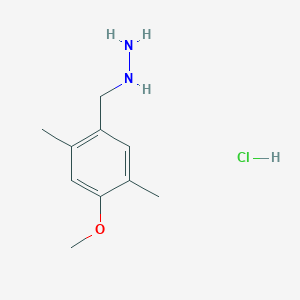
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydrazine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include azides, amines, and substituted benzyl derivatives .
科学的研究の応用
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride has several scientific research applications:
作用機序
The mechanism of action for (4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- (2,5-Dimethylphenethyl)hydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- (3,5-Dimethylbenzyl)hydrazine hydrochloride
Uniqueness
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C10H17ClN2O |
|---|---|
分子量 |
216.71 g/mol |
IUPAC名 |
(4-methoxy-2,5-dimethylphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-7-5-10(13-3)8(2)4-9(7)6-12-11;/h4-5,12H,6,11H2,1-3H3;1H |
InChIキー |
JLTHKAZAAGIOHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C)CNN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

